3-(2,6-Difluorophenyl)-6-methylpyridazine
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Overview
Description
3-(2,6-Difluorophenyl)-6-methylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2,6-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-difluorophenyl)-6-methylpyridazine typically involves the reaction of 2,6-difluorobenzaldehyde with appropriate hydrazine derivatives under controlled conditions. One common method includes the cyclization of hydrazones derived from 2,6-difluorobenzaldehyde and methylhydrazine. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions, to facilitate the formation of the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Difluorophenyl)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the pyridazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using reagents like bromine or chlorine, and nucleophilic substitution using organometallic reagents.
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
3-(2,6-Difluorophenyl)-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)-6-methylpyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.
Comparison with Similar Compounds
3-(2,6-Difluorophenyl)pyridazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
6-Methylpyridazine: Lacks the difluorophenyl group, resulting in different electronic properties and reactivity.
2,6-Difluorophenylpyridine: Contains a pyridine ring instead of a pyridazine ring, leading to variations in chemical behavior and applications.
Uniqueness: 3-(2,6-Difluorophenyl)-6-methylpyridazine is unique due to the combination of the difluorophenyl group and the methyl group on the pyridazine ring
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c1-7-5-6-10(15-14-7)11-8(12)3-2-4-9(11)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNRABLKIFTUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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